molecular formula C6H12ClN3O B2457296 2-(3-Methyl-3H-diazirin-3-yl)morpholine hydrochloride CAS No. 2193061-16-2

2-(3-Methyl-3H-diazirin-3-yl)morpholine hydrochloride

Cat. No.: B2457296
CAS No.: 2193061-16-2
M. Wt: 177.63
InChI Key: UDPIOWUMNHAVCD-UHFFFAOYSA-N
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Description

2-(3-Methyl-3H-diazirin-3-yl)morpholine hydrochloride is a chemical compound with the molecular formula C₆H₁₂ClN₃O and a molecular weight of 177.63 g/mol . This compound is known for its unique structure, which includes a diazirine ring, making it useful in various scientific applications, particularly in photo-cross-linking studies.

Preparation Methods

The synthesis of 2-(3-Methyl-3H-diazirin-3-yl)morpholine hydrochloride typically involves the reaction of morpholine with 3-methyl-3H-diazirine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process involves several steps, including the formation of the diazirine ring and subsequent reaction with morpholine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

2-(3-Methyl-3H-diazirin-3-yl)morpholine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-(3-Methyl-3H-diazirin-3-yl)morpholine hydrochloride is widely used in scientific research due to its photo-reactive properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-(3-Methyl-3H-diazirin-3-yl)morpholine hydrochloride involves the activation of the diazirine ring upon exposure to ultraviolet light. This activation leads to the formation of a highly reactive carbene intermediate, which can form covalent bonds with nearby molecules. This property makes it useful in photo-cross-linking studies to capture transient interactions and map molecular binding sites .

Comparison with Similar Compounds

2-(3-Methyl-3H-diazirin-3-yl)morpholine hydrochloride is unique due to its diazirine ring, which provides photo-reactive properties. Similar compounds include:

Properties

IUPAC Name

2-(3-methyldiazirin-3-yl)morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.ClH/c1-6(8-9-6)5-4-7-2-3-10-5;/h5,7H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPIOWUMNHAVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)C2CNCCO2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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